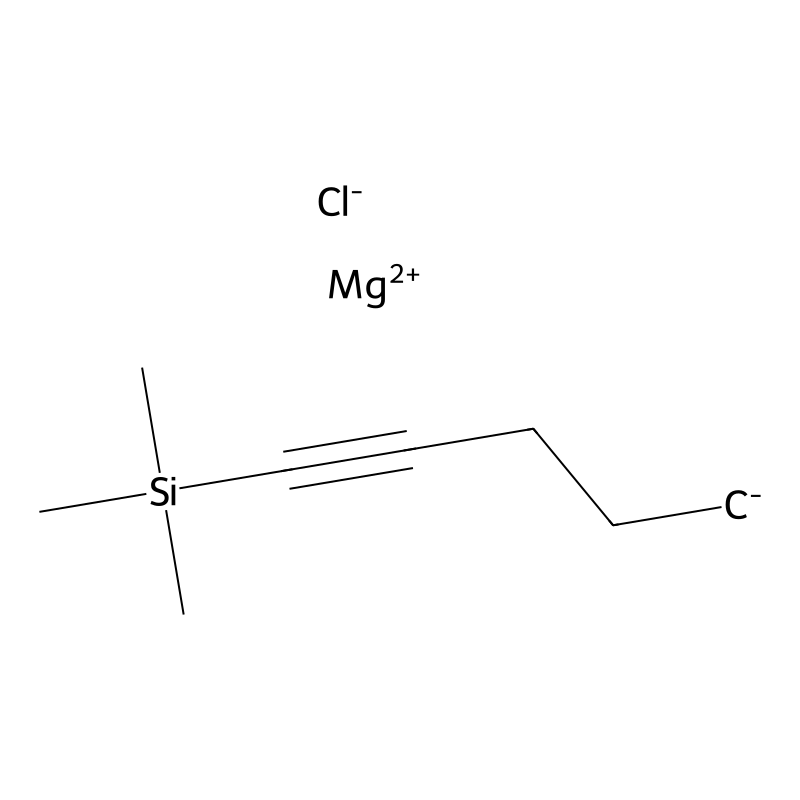

5-(Trimethylsilyl)pent-4-ynylmagnesium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Applications in Carbon-Carbon Bond Formation

TMSPMCl's ability to act as a nucleophile allows it to participate in various reactions that create new carbon-carbon bonds. Here are some prominent examples:

- Negishi Coupling: This reaction couples a terminal alkyne, like the one present in TMSPMCl, with an organic halide in the presence of a nickel or palladium catalyst. This reaction is widely used to synthesize alkenes, dienes, and other unsaturated hydrocarbons [].

- Sonogashira Coupling: Similar to Negishi coupling, Sonogashira coupling utilizes a palladium catalyst to couple TMSPMCl with a terminal alkyne, leading to the formation of disubstituted alkynes [].

- Carbolithiation: TMSPMCl can be used as a nucleophile in carbolithiation reactions, where it reacts with carbonyl compounds (aldehydes and ketones) to form new carbon-carbon bonds and ultimately alcohols or other functionalized molecules [].

These reactions showcase the versatility of TMSPMCl in organic synthesis, particularly for the targeted construction of carbon skeletons with defined functionalities.

Synthesis of Complex Molecules

By enabling the formation of specific carbon-carbon bonds, TMSPMCl plays a role in the synthesis of various complex organic molecules. Some notable examples include:

- Steroids: The intricate carbon framework of steroids can be constructed using TMSPMCl as a key building block in specific coupling reactions [].

- Terpenoids: These naturally occurring compounds with diverse biological activities can be synthesized using TMSPMCl's reactivity in strategic carbon-carbon bond formations [].

- Peptides: The building blocks of proteins, peptides, can be formed through reactions involving TMSPMCl, contributing to the synthesis of these crucial biomolecules.

5-(Trimethylsilyl)pent-4-ynylmagnesium chloride is an organomagnesium compound characterized by the presence of a trimethylsilyl group attached to a pent-4-yne structure. Its chemical formula is , and it is often utilized in organic synthesis as a nucleophile due to its reactivity. The compound features a magnesium atom coordinated to a pent-4-ynyl group (a five-carbon chain with a triple bond) and a chloride ion, which enhances its reactivity in various

5-(Trimethylsilyl)pent-4-ynylmagnesium chloride can participate in several important reactions typical of Grignard reagents:

- Nucleophilic Addition: It can react with electrophiles, such as carbonyl compounds, to form alcohols after hydrolysis.

- Formation of Alkynes: It can also be used to synthesize more complex alkynes by coupling with other alkyl halides.

These reactions are fundamental in organic synthesis, allowing for the construction of various functional groups.

The synthesis of 5-(trimethylsilyl)pent-4-ynylmagnesium chloride typically involves the reaction of 5-trimethylsilyl-pent-4-yne with magnesium chloride in an appropriate solvent such as diethyl ether or tetrahydrofuran. The general procedure includes:

- Preparation of the Alkyne: Start with 5-trimethylsilyl-pent-4-yne, which can be synthesized through various methods including deprotonation of terminal alkynes followed by silylation.

- Formation of Grignard Reagent: React the alkyne with magnesium metal in an anhydrous solvent to form the Grignard reagent.

- Chlorination: Introduce magnesium chloride to yield the final product.

5-(Trimethylsilyl)pent-4-ynylmagnesium chloride is primarily used in organic synthesis for:

- Synthesis of Complex Molecules: It serves as a nucleophile for the construction of alcohols and other functional groups.

- Silylation Reactions: The compound can be employed for silylation processes, enhancing the volatility and stability of certain compounds during chromatographic analysis.

Several compounds share structural similarities with 5-(trimethylsilyl)pent-4-ynylmagnesium chloride, including:

- Trimethylsilylacetylene: A simpler alkyne that lacks the magnesium component but shares similar reactivity profiles.

- Lithium acetylide: Another organometallic compound that can participate in similar nucleophilic addition reactions but is less stable than Grignard reagents.

- 5-(Trimethylsilyl)pent-4-yne: The parent compound that serves as a precursor to the magnesium derivative.

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Trimethylsilylacetylene | Alkyne | Simpler structure, less reactive |

| Lithium acetylide | Organolithium | Highly reactive, used in similar reactions |

| 5-(Trimethylsilyl)pent-4-yne | Alkyne | Precursor to Grignard reagent |

The uniqueness of 5-(trimethylsilyl)pent-4-ynylmagnesium chloride lies in its stability as a Grignard reagent, allowing for more controlled reactions compared to its lithium counterpart while still providing similar synthetic utility.